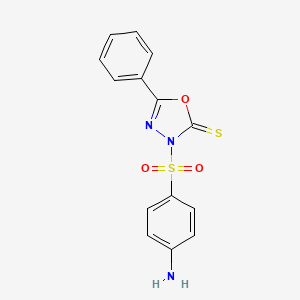
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of 4-aminobenzene-1-sulfonyl chloride, which is then reacted with hydrazine to form the corresponding hydrazide.
Industrial Production Methods
This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Applications De Recherche Scientifique
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of 3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminobenzene-1-sulfonyl chloride
- 4-Aminobenzene-1-sulfonamide
- 5-Phenyl-1,3,4-oxadiazole-2-thione
Uniqueness
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
112309-95-2 |
|---|---|
Formule moléculaire |
C14H11N3O3S2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-(4-aminophenyl)sulfonyl-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H11N3O3S2/c15-11-6-8-12(9-7-11)22(18,19)17-14(21)20-13(16-17)10-4-2-1-3-5-10/h1-9H,15H2 |
Clé InChI |
QSHYMKNTSJNUFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=S)O2)S(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


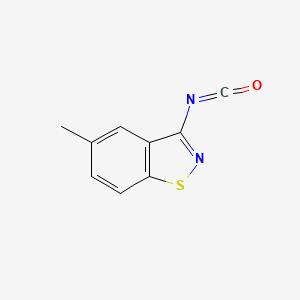
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
phosphanium bromide](/img/structure/B14319013.png)


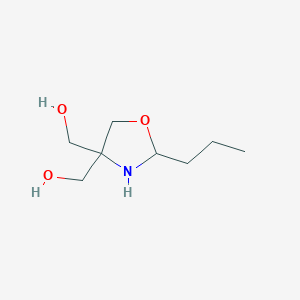
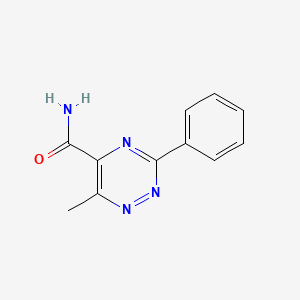
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
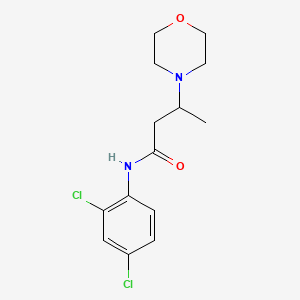

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
